molecular formula C8H6N2O3 B8692056 5-(2-Furanylmethylidene)imidazolidine-2,4-dione

5-(2-Furanylmethylidene)imidazolidine-2,4-dione

Cat. No. B8692056
M. Wt: 178.14 g/mol
InChI Key: NTRZCUHJPUNEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furanylmethylidene)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Furanylmethylidene)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furanylmethylidene)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)

InChI Key

NTRZCUHJPUNEDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydantoin (10 g), fused sodium acetate (20 g), and freshly distilled furfural (12 g) in acetic acid (40 ml) was heated under reflux for 11/4 hours. The dark solution was poured into cold water (400 ml) to precipitate the dark green/yellow product, which was washed with water until neutral and then with cold ethanol to give 14 g (80% theoretical yield) of 5-furfurylidenehydantoin m.p. 232°-5° (decomp.) (H. L. Wheeler and C. Hoffman, Amer. Chem. J., 1911, 45, 368, quote m.p. 232°.) The material was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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